[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine
Description
Properties
IUPAC Name |
[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9/h1-4H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGPTFMTLZSYSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The core 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoxime intermediates and appropriate carbonyl-containing precursors. The general approach includes:
- Amidoxime Preparation: Starting from 2-fluorobenzonitrile, hydroxylamine is reacted to form the corresponding amidoxime intermediate.
- Cyclization: The amidoxime undergoes cyclization with formic acid derivatives or carboxylic acid derivatives under controlled heating to form the 1,2,4-oxadiazole ring.
This method is consistent with the synthesis of structurally similar oxadiazole derivatives, where the electron-withdrawing fluorine substituent on the phenyl ring stabilizes intermediates and influences reaction kinetics.
Introduction of the Methanamine Group
The methanamine substituent at the 5-position of the oxadiazole ring is introduced either by:
- Direct amination of the oxadiazole intermediate using amine sources under catalytic conditions.
- Reduction of suitable oxadiazole precursors bearing nitro or other reducible groups to the corresponding amine.
Catalytic and Reaction Conditions
- Catalysts: Palladium on carbon (Pd/C) is commonly used in reduction steps, especially when converting oxadiazole derivatives to amidines or amines.
- Solvents: Ethanol, dimethyl sulfoxide (DMSO), and polar aprotic solvents like dimethylformamide (DMF) are employed to optimize solubility and reaction rates.
- Temperature: Reflux conditions (around 60–80 °C) are typical for cyclization and reduction steps.
- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
Industrial Production Considerations
Industrial synthesis adapts laboratory methods with optimizations for scale, cost, and environmental impact:
- Process Optimization: Control of temperature, pressure, and catalyst loading to maximize yield and purity.
- Green Chemistry: Use of microwave-assisted synthesis and mechanochemical methods to reduce reaction times and solvent usage.
- Purification: Column chromatography and recrystallization techniques are employed to achieve high purity (>95%) of the final product.
- Waste Management: Strategies to minimize hazardous by-products and energy consumption are integrated.
Comparative Data Table of Preparation Parameters for Related Oxadiazole Methanamines
| Parameter | [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | [3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine | [3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine |
|---|---|---|---|
| Starting Material | 2-Fluorobenzonitrile | 3-Fluorobenzonitrile | 2-Chlorobenzonitrile |
| Key Intermediate | Amidoxime derivative | Amidoxime derivative | Amidoxime derivative |
| Cyclization Agent | Formic acid or derivatives | Formic acid or derivatives | Formic acid or derivatives |
| Catalysts | Pd/C for reduction steps | Pd/C for reduction steps | Pd/C for reduction steps |
| Solvents | Ethanol, DMSO, DMF | Ethanol, DMSO, DMF | Ethanol, DMSO, DMF |
| Reaction Temperature | 60–80 °C | 60–80 °C | 60–80 °C |
| Yield Range (%) | 70–90 | 70–90 | 65–85 |
| Purification Methods | Column chromatography, recrystallization | Column chromatography, recrystallization | Column chromatography, recrystallization |
| Notes on Substituent Effects | Fluorine enhances stability and reactivity | Fluorine position affects electronic properties | Chlorine substitution influences reactivity |
Detailed Research Findings
- Mechanistic Insights: The electron-withdrawing fluorine atom on the phenyl ring stabilizes reaction intermediates during cyclization and amination, improving yields and selectivity.
- Reduction Techniques: Ammonium formate with Pd/C catalyst is an effective reducing system for converting oxadiazole precursors to amines, achieving yields up to 90% under mild conditions (60 °C, 1 hour) with straightforward purification.
- Microwave-Assisted Synthesis: Emerging methods utilize microwave irradiation to accelerate cyclization and amination steps, reducing reaction times from hours to minutes and improving environmental sustainability.
- Purity Confirmation: Nuclear magnetic resonance (NMR), infrared spectroscopy (FTIR), and mass spectrometry (MS) are standard analytical techniques to confirm the structure and purity of the synthesized compound.
Summary of Preparation Methodology
- Synthesis of Amidoxime Intermediate: React 2-fluorobenzonitrile with hydroxylamine in ethanol under reflux.
- Cyclization to Oxadiazole: Treat amidoxime with formic acid or derivatives at elevated temperature to form the 1,2,4-oxadiazole ring.
- Introduction of Methanamine: Reduce suitable precursors using Pd/C and ammonium formate or other reducing agents to obtain the methanamine substituent.
- Purification: Employ column chromatography and recrystallization to isolate the pure product.
- Characterization: Confirm structure and purity by NMR, FTIR, and MS.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biology, this compound has shown potential as a nematicide, effectively controlling plant-parasitic nematodes that threaten agricultural production. It inhibits the reproduction of nematodes and affects their metabolic processes .
Medicine
In medicine, this compound is being explored for its potential as an anti-infective agent. Its ability to interact with various biological targets makes it a promising candidate for the development of new antibiotics and antiviral drugs .
Industry
In industry, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation. These materials have applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine involves its interaction with specific molecular targets and pathways. For example, as a nematicide, it inhibits the enzyme succinate dehydrogenase, disrupting the energy production in nematodes and leading to their death. Additionally, it affects the production of reactive oxygen species and the accumulation of lipofuscin and lipids, further contributing to its nematicidal activity .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The biological and physicochemical properties of oxadiazole derivatives are highly influenced by substituent position and electronic effects. Below is a comparative analysis:
Key Observations :
- Thiophene vs. Fluorophenyl : Replacement of fluorophenyl with thiophene decreases molecular weight and alters electronic properties, which may influence target selectivity .
- Hydrophobic Modifications : Long alkyl chains (e.g., 4-octylphenyl) enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets .
Data Tables
Table 1: Physicochemical Properties
| Property | [3-(2-Fluorophenyl)-...]methanamine | [3-(4-Fluorophenyl)-...]methanamine | [3-(Thiophen-3-yl)-...]methanamine |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 1.8 | 1.2 |
| Water Solubility | Low | Low | Moderate |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
Biological Activity
The compound [3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine is part of a class of oxadiazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C10H10FN3O
Molecular Weight: 201.21 g/mol
IUPAC Name: 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-ylmethanamine
Canonical SMILES: C1=CC=C(C(=N)N)C=C1F
The presence of the fluorophenyl group and the oxadiazole ring in its structure contributes to its unique chemical properties and biological activities. The oxadiazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.
Antimicrobial Properties
Research has shown that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds containing oxadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 4.69 to 156.47 µM against different bacterial strains, indicating moderate to good antimicrobial efficacy .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by inhibiting specific molecular targets involved in tumor growth and proliferation. For example, the compound's interaction with P-glycoprotein (P-gp) has been highlighted as a potential mechanism for reversing multidrug resistance in cancer cells .
- Cell Lines Tested: KB-8-5 human cervical carcinoma cells and RLS40 murine lymphosarcoma cells.
- Results: Increased intracellular accumulation of fluorescent P-gp substrates was observed, suggesting enhanced sensitivity to chemotherapeutic agents like doxorubicin (DOX).
The mechanism of action for this compound involves its interaction with specific enzymes or receptors within biological systems. Molecular docking studies indicate that this compound can bind to active sites of enzymes, affecting their activity and leading to various biological outcomes.
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial activity of several oxadiazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria with varying MIC values. -
Anticancer Research:
In another study focusing on P-gp inhibitors, this compound was shown to enhance the efficacy of DOX in resistant cancer cell lines by increasing drug accumulation within cells.
Q & A
Q. What are the common synthetic routes for preparing [3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine?
The synthesis typically involves condensation reactions between carboxylic acid derivatives and amidoximes. For example, a polyphosphoric acid (PPA)-mediated cyclization route is widely used for 1,2,4-oxadiazoles, as demonstrated in the synthesis of structurally similar compounds . Key steps include:
- Reacting 2-fluorobenzonitrile derivatives with hydroxylamine to form amidoximes.
- Condensation with activated carboxylic acids (e.g., chloroacetic acid derivatives) under PPA at 80–100°C.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. Which spectroscopic techniques are essential for characterizing this compound?
Standard characterization involves:
- ¹H/¹³C-NMR : To confirm the oxadiazole ring formation (e.g., absence of NH protons, presence of aromatic fluorophenyl signals) .
- FT-IR : Detection of C=N (1620–1650 cm⁻¹) and C-O-C (oxadiazole ring, 950–980 cm⁻¹) stretches .
- Mass Spectrometry (EI/ESI-MS) : Verification of molecular ion peaks and fragmentation patterns .
Q. What are the primary biological activities associated with 1,2,4-oxadiazole derivatives?
1,2,4-Oxadiazoles exhibit antimicrobial, anticancer, and antioxidant properties. The fluorophenyl group enhances lipophilicity, improving membrane permeability, while the oxadiazole core acts as a bioisostere for esters or amides . For example, structurally analogous compounds show inhibitory activity against cancer cell lines (IC₅₀ values <10 μM) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization requires:
- Reagent stoichiometry : A 1:1.2 molar ratio of amidoxime to acylating agent minimizes side products.
- Temperature control : Maintaining 90–100°C during cyclization prevents incomplete ring closure.
- Catalyst screening : Substituting PPA with milder catalysts (e.g., ZnCl₂ or T3P®) improves selectivity .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies often arise from dynamic effects or impurities. Solutions include:
- Variable-temperature NMR : To distinguish between tautomers or conformational isomers.
- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton and carbon signals .
- Computational modeling (DFT) : Predicts theoretical spectra to validate experimental data .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
SAR studies involve:
- Substituent variation : Replacing the 2-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to assess effects on bioactivity .
- Scaffold hybridization : Conjugating the oxadiazole with triazole or thiadiazole moieties to enhance binding affinity .
- Molecular docking : Targeting enzymes like COX-2 or topoisomerase II to predict interaction modes .
Q. How can the compound’s stability under physiological conditions be evaluated?
- pH-dependent degradation studies : Incubate in buffers (pH 1–9) at 37°C and monitor decomposition via HPLC.
- Plasma stability assays : Assess metabolic resistance using human plasma (t½ >2 hours suggests suitability for in vivo studies) .
Methodological Considerations
Q. What are the best practices for handling fluorinated oxadiazoles in the lab?
- Safety protocols : Use fume hoods for reactions involving volatile fluorinated intermediates.
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis .
- Waste disposal : Neutralize acidic byproducts (e.g., PPA residues) with saturated NaHCO₃ before disposal .
Q. How can researchers validate the purity of synthesized batches?
- HPLC-DAD/MS : Use C18 columns (ACN/water gradient) to detect impurities at <0.1% levels.
- Elemental analysis (CHNS) : Confirm purity >98% with deviations <0.4% from theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
